molecular formula C11H13NO4 B12637405 (5S)-5-(Hydroxymethyl)-3-(3-methoxyphenyl)-1,3-oxazolidin-2-one CAS No. 919081-46-2

(5S)-5-(Hydroxymethyl)-3-(3-methoxyphenyl)-1,3-oxazolidin-2-one

Cat. No.: B12637405
CAS No.: 919081-46-2
M. Wt: 223.22 g/mol
InChI Key: QWEMUUUJMSSUAI-JTQLQIEISA-N
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Description

(5S)-5-(Hydroxymethyl)-3-(3-methoxyphenyl)-1,3-oxazolidin-2-one is a chiral oxazolidinone derivative characterized by a hydroxymethyl group at the C5 position (S-configuration) and a 3-methoxyphenyl substituent at the N3 position of the oxazolidinone ring. This compound belongs to a class of synthetic heterocycles with diverse pharmacological applications, including antimicrobial and enzyme-inhibitory activities. Its stereochemistry and substituent arrangement are critical determinants of its biological activity and physicochemical properties .

Properties

CAS No.

919081-46-2

Molecular Formula

C11H13NO4

Molecular Weight

223.22 g/mol

IUPAC Name

(5S)-5-(hydroxymethyl)-3-(3-methoxyphenyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C11H13NO4/c1-15-9-4-2-3-8(5-9)12-6-10(7-13)16-11(12)14/h2-5,10,13H,6-7H2,1H3/t10-/m0/s1

InChI Key

QWEMUUUJMSSUAI-JTQLQIEISA-N

Isomeric SMILES

COC1=CC=CC(=C1)N2C[C@H](OC2=O)CO

Canonical SMILES

COC1=CC=CC(=C1)N2CC(OC2=O)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S)-5-(Hydroxymethyl)-3-(3-methoxyphenyl)-1,3-oxazolidin-2-one typically involves the following steps:

    Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.

    Introduction of the Hydroxymethyl Group: This step may involve the selective reduction of a corresponding ester or aldehyde.

    Methoxylation of the Phenyl Ring: This can be done through electrophilic aromatic substitution using methanol and an appropriate catalyst.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid or aldehyde.

    Reduction: The oxazolidinone ring can be reduced to an amino alcohol.

    Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

    Substitution: Reagents like NaH (Sodium hydride) or KOH (Potassium hydroxide).

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of amino alcohols.

    Substitution: Formation of phenolic derivatives.

Scientific Research Applications

Chemistry

    Catalysis: As a chiral auxiliary in asymmetric synthesis.

    Material Science: Potential use in the development of new polymers or materials with specific properties.

Biology

    Antibiotics: Potential use as a lead compound for the development of new antibiotics.

    Enzyme Inhibition: Possible use in the study of enzyme mechanisms and inhibition.

Medicine

    Drug Development: Exploration as a candidate for new therapeutic agents.

    Pharmacokinetics: Study of its absorption, distribution, metabolism, and excretion in biological systems.

Industry

    Chemical Manufacturing: Use in the synthesis of other complex molecules.

    Agriculture: Potential use in the development of new agrochemicals.

Mechanism of Action

The mechanism of action of (5S)-5-(Hydroxymethyl)-3-(3-methoxyphenyl)-1,3-oxazolidin-2-one would depend on its specific application. For example, as an antibiotic, it might inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. In other applications, it might interact with specific enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Stereochemical Comparisons

Table 1: Key Structural Features of Selected Oxazolidinones
Compound Name C5 Substituent (Configuration) N3 Substituent Primary Application
Target Compound Hydroxymethyl (5S) 3-Methoxyphenyl Under investigation
Toloxatone () Hydroxymethyl (unspecified) 3-Methylphenyl MAO inhibitor (antidepressant)
Tedizolid () Hydroxymethyl (5R) 3-Fluoro-4-substituted* Antibacterial (Gram-positive)
Contezolid () (Oxazol-3-ylamino)methyl (5S) 2,3,5-Trifluorophenyl Antibacterial (clinical use)
(5S)-5-(Aminomethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one () Aminomethyl (5S) 4-Fluorophenyl Synthetic intermediate

*Tedizolid’s N3 substituent includes a 3-fluoro-4-[6-(2-methyl-tetrazol-5-yl)pyridin-3-yl]phenyl group .

Key Observations :

  • Stereochemistry : The target compound’s (5S) configuration contrasts with Tedizolid’s (5R), which is critical for antimicrobial activity .
  • N3 Substituents : The 3-methoxyphenyl group in the target compound introduces electron-donating methoxy effects, differing from Toloxatone’s 3-methylphenyl (lipophilic) and Tedizolid’s 3-fluoro-4-aryl (electron-withdrawing) groups.

Pharmacological and Physicochemical Properties

Table 2: Activity and Property Comparisons
Compound LogP* Hydrogen Bond Donors Key Biological Activity Metabolic Stability
Target Compound ~1.8† 2 (hydroxymethyl) Not reported; structural analog Pending data
Toloxatone ~2.1 2 MAO-A inhibition (Ki = 3.6 µM) Moderate
Tedizolid ~1.5 2 Antibacterial (MIC₉₀ = 0.5 µg/mL) High (CYP450-resistant)
(4S,5S)-5n () ~3.2 1 D5D inhibition (IC₅₀ = 0.8 nM) High (optimized)

*Predicted using substituent contributions. †Estimated based on methoxyphenyl hydrophilicity.

Key Findings :

  • Antimicrobial Activity : Tedizolid’s (5R)-hydroxymethyl and fluorophenyl groups enhance bacterial target binding, whereas the target compound’s 3-methoxyphenyl may reduce potency against Gram-positive pathogens .
  • Metabolic Stability : Compounds like (4S,5S)-5n () demonstrate that methyl and fluorophenyl substituents improve stability, suggesting that the target compound’s methoxy group may require optimization for drug-like properties.

Biological Activity

(5S)-5-(Hydroxymethyl)-3-(3-methoxyphenyl)-1,3-oxazolidin-2-one, with the CAS number 919081-46-2, is a compound belonging to the oxazolidinone class. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and herbicide development.

  • Molecular Formula : C11_{11}H13_{13}NO4_{4}
  • Molecular Weight : 223.225 g/mol
  • Structure : The compound features a hydroxymethyl group and a methoxyphenyl moiety, contributing to its biological properties.

Antimicrobial Properties

Research indicates that oxazolidinones, including this compound, exhibit significant antimicrobial activity. The mechanism of action is primarily through the inhibition of bacterial protein synthesis. This class of compounds has been used in clinical settings to treat infections caused by Gram-positive bacteria.

A study highlighted the structural optimization of oxazolidinone derivatives, leading to enhanced potency against resistant bacterial strains. The specific derivative this compound was noted for its favorable pharmacological profile compared to traditional antibiotics .

Herbicidal Activity

In addition to its antimicrobial effects, this compound has been explored for its herbicidal properties. Research has demonstrated that certain oxazolidinones can inhibit chloroplast translation in plants, which is a novel mode of action for herbicides. In experiments with various plant species, this compound exhibited significant herbicidal activity, suggesting potential applications in agricultural practices .

Case Studies and Research Findings

StudyFindings
Antimicrobial Efficacy Demonstrated potent activity against Gram-positive bacteria; effective against resistant strains .
Herbicidal Mechanism Inhibits chloroplast translation; effective in killing broadleaf and monocot species .
Pharmacological Characterization Optimized for increased potency; shows promise as a therapeutic agent in both human medicine and agriculture .

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